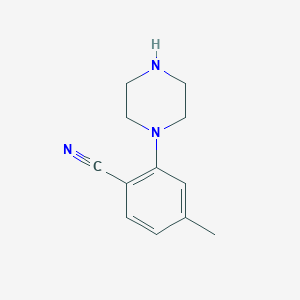

4-methyl-2-(1-piperazinyl)Benzonitrile

Description

Contextualization within Piperazine (B1678402) and Benzonitrile-Containing Pharmacophores

The piperazine ring and the nitrile group are foundational elements in the design of bioactive molecules. Their prevalence is a testament to their favorable physicochemical and biological properties.

The piperazine scaffold is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. rsc.org It is widely regarded as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in active pharmaceutical ingredients (APIs) targeting a wide range of biological targets. nih.govresearchgate.net The two nitrogen atoms in the piperazine ring can be substituted, allowing for fine-tuning of a molecule's properties to enhance target affinity, specificity, water solubility, and oral bioavailability. rsc.org Its structural rigidity and ability to act as both a hydrogen bond donor and acceptor contribute to its versatility. rsc.org Consequently, the piperazine nucleus is found in numerous marketed drugs, including antidepressants, antipsychotics, antihistamines, and antibiotics. rsc.org

The benzonitrile (B105546) moiety, an aromatic ring bearing a nitrile (-C≡N) functional group, is also of great importance in drug design. nih.gov The nitrile group is a unique functional group with a strong dipole moment and a linear geometry. It is relatively small, polar, and can act as a potent hydrogen bond acceptor. nih.gov In drug design, the nitrile group is often used as a bioisostere for other functional groups, such as a carbonyl, hydroxyl, or even a halogen atom. nih.gov Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring it is attached to, which can be crucial for π-π stacking interactions with protein targets. nih.gov Furthermore, the nitrile group is generally metabolically stable, which can improve the pharmacokinetic profile of a drug candidate. nih.govnumberanalytics.com Over 30 pharmaceuticals containing a nitrile group have been approved for a wide variety of medical conditions. nih.govnih.gov

The combination of these two pharmacophores in 4-methyl-2-(1-piperazinyl)Benzonitrile creates a molecule with a rich potential for biological interactions, marrying the pharmacokinetic advantages of the piperazine core with the target-binding and electronic modulation capabilities of the benzonitrile group.

Historical Trajectory of Related Chemical Scaffolds in Medicinal Chemistry

The journey of both piperazine and nitrile-containing compounds from simple chemicals to central components of modern medicine highlights the evolution of drug discovery.

The history of piperazine in medicine began in the 19th century, when it was first investigated for the treatment of gout. rsc.org Its therapeutic value was more firmly established in the 1950s with its use as an effective anthelmintic agent to treat parasitic worm infections. iiab.mechemicalbook.com The mechanism of action involves paralyzing the parasites, allowing them to be expelled from the body. wikipedia.org From this initial application, medicinal chemists recognized the potential of the piperazine scaffold. Its favorable properties, such as high water solubility and the ability to be easily modified, led to its incorporation into a vast array of drugs targeting the central nervous system (CNS), inflammation, and infectious diseases. thieme-connect.comnih.gov Today, it is a key component in blockbuster drugs like the antibiotic Ciprofloxacin and the anticancer agent Imatinib. rsc.org

The benzonitrile scaffold has a history rooted in 19th-century organic chemistry. Benzonitrile itself was first reported by Hermann Fehling in 1844, produced from the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org For many decades, nitriles were primarily viewed as versatile synthetic intermediates. However, as structure-based drug design emerged in the mid-20th century, the unique properties of the nitrile group were increasingly exploited. ucdavis.edu The deliberate incorporation of nitriles into drug candidates to enhance binding affinity and improve metabolic stability became a common strategy. rsc.org This has led to the development of numerous successful nitrile-containing drugs, such as the anastrozole (B1683761) for breast cancer and vildagliptin (B1682220) for diabetes. nih.govnih.gov

Significance of Nitrile and Piperazine Moieties in Chemical Biology

In the context of chemical biology, which seeks to understand biological systems using chemical tools, both the piperazine and nitrile moieties offer distinct advantages for designing molecular probes and therapeutic agents.

The piperazine moiety is highly valued for its ability to improve the pharmacokinetic properties of a molecule, often referred to as ADME (absorption, distribution, metabolism, and excretion). rsc.org Its basic nature means it is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. researchgate.net The chair-like conformation of the piperazine ring provides a degree of structural pre-organization without being completely rigid, allowing it to adapt to the shape of binding pockets. The two nitrogen atoms serve as key points for chemical modification, enabling the creation of large libraries of related compounds for screening and optimization. nih.gov

The nitrile group plays several critical roles in molecular recognition and function. researchgate.net Its key attributes include:

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is an excellent hydrogen bond acceptor, allowing it to form strong, directional interactions with hydrogen bond donors like the backbone N-H groups of proteins. nih.govnih.gov

Dipole-Dipole Interactions: The strong dipole of the C≡N bond facilitates polar interactions within protein binding sites. nih.gov

Bioisosterism: It can effectively mimic other functional groups. For instance, it can act as a surrogate for a carbonyl oxygen in binding interactions or replace a halogen atom to modulate electronic properties. nih.gov

Metabolic Stability: The nitrile group is resistant to many common metabolic pathways, which can increase the half-life of a drug in the body. numberanalytics.com

Covalent Modification: In some cases, the nitrile group can act as a reversible electrophile, forming a covalent bond with nucleophilic residues (like serine or cysteine) in an enzyme's active site, leading to potent inhibition. nih.gov

In this compound, the piperazine likely serves to anchor the molecule in a binding pocket and ensure favorable physicochemical properties, while the nitrile group, positioned ortho to the piperazine, could engage in specific hydrogen bonding or polar interactions critical for biological activity.

Data Tables

Table 1: Physicochemical Properties of Scaffolds and a Related Isomer This table provides known data for the core structures and a positional isomer to contextualize the expected properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | pKa |

| Piperazine | 110-85-0 | C₄H₁₀N₂ | 86.14 | 9.73, 5.35 manavchem.com |

| 4-Methylbenzonitrile | 104-85-8 | C₈H₇N | 117.15 | N/A |

| 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile | 125743-63-7 | C₁₃H₁₇N₃ | 215.29 | N/A |

Table 2: Examples of Marketed Drugs Containing Piperazine or Nitrile Moieties This table highlights the therapeutic importance of the core scaffolds found in this compound.

| Drug Name | Core Moiety | Therapeutic Class |

| Ciprofloxacin | Piperazine | Antibiotic rsc.org |

| Imatinib | Piperazine | Anticancer researchgate.net |

| Cetirizine | Piperazine | Antihistamine |

| Vildagliptin | Nitrile | Antidiabetic nih.gov |

| Anastrozole | Nitrile | Anticancer nih.gov |

| Perampanel | Nitrile | Antiepileptic numberanalytics.com |

| Rilpivirine | Nitrile | Antiviral researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

4-methyl-2-piperazin-1-ylbenzonitrile |

InChI |

InChI=1S/C12H15N3/c1-10-2-3-11(9-13)12(8-10)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |

InChI Key |

MRHMHYUGSKNAPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 2 1 Piperazinyl Benzonitrile

Established Synthetic Pathways to the 4-methyl-2-(1-piperazinyl)Benzonitrile Core

The construction of the this compound framework can be achieved through several strategic chemical reactions. The most prominent methods include nucleophilic substitution, reductive amination, and palladium-catalyzed coupling reactions, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a primary and widely employed method for synthesizing N-aryl piperazines. mdpi.com This pathway involves the reaction of an electron-deficient aryl halide with piperazine (B1678402). For the synthesis of this compound, the reaction typically utilizes 2-fluoro-4-methylbenzonitrile (B33328) or 2-chloro-4-methylbenzonitrile (B1583916) as the electrophilic partner. The presence of the electron-withdrawing nitrile group (-CN) activates the ortho-position, facilitating the displacement of the halide by the nucleophilic secondary amine of piperazine. researchgate.net

The reaction is generally conducted in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to neutralize the hydrogen halide formed during the reaction. Using an excess of piperazine can also serve this purpose while simultaneously driving the reaction to completion. nih.gov A key challenge is controlling the selectivity to prevent double arylation of the piperazine, which can be mitigated by using a large excess of piperazine or by employing N-Boc-piperazine followed by a deprotection step.

Table 1: Conditions for Nucleophilic Aromatic Substitution

| Aryl Halide Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| 2-Fluoro-4-methylbenzonitrile | Piperazine | K₂CO₃ | DMSO | 80-120 | 85-95 |

| 2-Chloro-4-methylbenzonitrile | Piperazine | Et₃N | DMF | 100-150 | 70-85 |

| 2-Fluoro-4-methylbenzonitrile | N-Boc-piperazine | Cs₂CO₃ | Acetonitrile (B52724) | 80 | 90-98 |

Reductive amination provides an alternative route for incorporating the piperazine moiety, particularly when constructing the ring system from acyclic precursors. nih.gov While less direct for synthesizing the target compound from simple starting materials, this method is valuable in combinatorial chemistry and for creating complex analogs. google.comnih.gov A plausible, though multi-step, strategy could involve the reaction of a suitably functionalized precursor, such as 2-amino-4-methylbenzaldehyde, with bis(2-chloroethyl)amine. The initial reductive amination would form an intermediate which could then undergo intramolecular cyclization to yield the piperazine ring.

A more common application of reductive amination in this context is for the derivatization of the piperazine ring once it is attached to the benzonitrile (B105546) core (see Section 2.2.1). mdpi.comchemrxiv.org The direct formation of the core via reductive amination is less documented for this specific compound but remains a fundamental tool in piperazine chemistry. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen bonds. mdpi.com This methodology is highly effective for coupling aryl halides or triflates with amines, including piperazine. To synthesize this compound, 2-bromo-4-methylbenzonitrile (B184184) or 2-chloro-4-methylbenzonitrile can be coupled with piperazine.

This reaction requires a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or P(tBu)₃), and a base (e.g., NaOtBu or Cs₂CO₃). organic-chemistry.orgrsc.org The choice of ligand is critical and is often tailored to the specific substrates to optimize yield and minimize side reactions. The Buchwald-Hartwig approach offers broad functional group tolerance and typically proceeds under milder conditions than traditional SNAr reactions, making it a powerful tool for complex molecule synthesis. nih.gov

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 2-Bromo-4-methylbenzonitrile | Piperazine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 90-110 |

| 2-Chloro-4-methylbenzonitrile | N-Boc-piperazine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 |

Derivatization and Functionalization Strategies for Structural Modification

Once the this compound core is synthesized, the secondary amine of the piperazine ring offers a versatile handle for further structural modification. This allows for the introduction of a wide array of substituents to modulate the compound's physicochemical properties.

The secondary amine of the piperazine moiety is nucleophilic and can be readily functionalized through N-alkylation or N-arylation.

N-Alkylation can be achieved through two primary methods:

Reaction with Alkyl Halides: This involves a standard nucleophilic substitution where the piperazine nitrogen attacks an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like K₂CO₃ or diisopropylethylamine (DIPEA) to scavenge the acid byproduct. nih.gov

Reductive Amination: This powerful method involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov Common reducing agents include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). google.com This approach is highly efficient and allows for the introduction of a diverse range of alkyl groups. mdpi.com

N-Arylation introduces an aryl or heteroaryl group onto the piperazine nitrogen, typically using transition-metal-catalyzed cross-coupling reactions:

Buchwald-Hartwig Amination: Similar to its use in forming the core structure, this reaction can couple the piperazine with various aryl halides or triflates. nih.govbeilstein-journals.org

Ullmann Condensation: This classic copper-catalyzed reaction provides an alternative method for N-arylation, often requiring higher temperatures but remaining useful for specific substrates. rsc.org

Table 3: Examples of Piperazine Functionalization

| Reaction Type | Reagent(s) | Conditions | Resulting Substituent (R) |

|---|---|---|---|

| N-Alkylation | Methyl Iodide, K₂CO₃ | Acetonitrile, RT | -CH₃ |

| Reductive Amination | Benzaldehyde, STAB | Dichloromethane, RT | -CH₂Ph |

| N-Arylation | Bromobenzene, Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100°C | -Ph |

| N-Acylation | Acetyl Chloride, Et₃N | Dichloromethane, 0°C | -C(O)CH₃ |

These electron-donating effects have several consequences:

Increased Nucleophilicity: The electron density donated into the aromatic ring increases the nucleophilicity of the piperazine nitrogen atoms, potentially affecting the rate and ease of N-functionalization reactions.

Aromatic Ring Reactivity: The ortho and para positions relative to the powerful piperazine donor are activated towards electrophilic aromatic substitution, although the steric hindrance from the piperazine group may direct electrophiles to the C5 position.

Introducing additional substituents onto the benzonitrile ring can further modulate these properties. An electron-withdrawing group (EWG) like a nitro group would decrease the electron density on the ring, reducing the nucleophilicity of the piperazine and making the cyano group more susceptible to nucleophilic attack. nih.gov Conversely, adding another EDG would further enhance the electron-rich character of the system. This interplay of substituent effects is a key principle in the rational design of derivatives with specific electronic and chemical properties. nih.gov

Modifications at the Methyl Group Position

The methyl group at the C-4 position of the benzonitrile ring serves as a versatile handle for further functionalization, allowing for the introduction of a variety of substituents and the modulation of the molecule's physicochemical properties. Key transformations include oxidation, halogenation, and subsequent derivatization.

Oxidation to Carboxylic Acid: The benzylic methyl group can be oxidized to a carboxylic acid, yielding 2-(1-piperazinyl)terephthalic acid. This transformation is a powerful tool for introducing a polar, acidic functional group. A range of oxidizing agents can be employed for this purpose, with common laboratory-scale methods utilizing strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid. More contemporary and milder methods involve catalytic oxidation using transition metal catalysts in the presence of a terminal oxidant such as molecular oxygen or hydrogen peroxide. These catalytic systems offer advantages in terms of selectivity and reduced environmental impact.

Halogenation and Subsequent Functionalization: A primary and highly useful modification of the methyl group is its conversion to a halomethyl group, most commonly a bromomethyl group. This is typically achieved through a radical halogenation reaction. A widely used reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The resulting 4-(bromomethyl)-2-(1-piperazinyl)benzonitrile is a highly reactive intermediate that can readily undergo nucleophilic substitution reactions.

This electrophilic intermediate opens up a plethora of possibilities for further derivatization. For instance, it can be reacted with various nucleophiles to introduce new functional groups. Reaction with hydroxide (B78521) or alkoxide sources can yield the corresponding hydroxymethyl or alkoxymethyl derivatives. Similarly, reaction with amines, thiols, or cyanide can lead to the formation of aminomethyl, thiomethyl, or cyanomethyl analogues, respectively. This two-step sequence of halogenation followed by nucleophilic substitution provides a flexible and powerful strategy for creating a diverse library of compounds based on the this compound scaffold.

Below is a table summarizing some key transformations at the methyl group position:

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NBS, AIBN, CCl₄, reflux2. NaOH(aq) | 4-(hydroxymethyl)-2-(1-piperazinyl)benzonitrile |

| This compound | KMnO₄, H₂O, heat | 2-(1-piperazinyl)terephthalic acid |

| 4-(bromomethyl)-2-(1-piperazinyl)benzonitrile | NaCN, DMSO | 4-(cyanomethyl)-2-(1-piperazinyl)benzonitrile |

| 4-(bromomethyl)-2-(1-piperazinyl)benzonitrile | R₂NH, base | 4-((dialkylamino)methyl)-2-(1-piperazinyl)benzonitrile |

Advanced Synthetic Approaches and Sustainable Chemistry Principles

In recent years, the principles of green and sustainable chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its derivatives, several advanced and sustainable approaches have been explored.

Solvent-Free Solid-Phase Synthesis: A notable example of a sustainable approach is the solvent-free, solid-phase synthesis of a closely related compound, 4-(4-methylpiperazin-1-ylmethyl)benzonitrile. A Chinese patent describes a method where N-methylpiperazine and 4-chloromethylbenzonitrile are reacted in the solid state at room temperature, completely eliminating the need for a solvent. google.com This method not only reduces environmental pollution but also simplifies the work-up procedure and can lead to shorter reaction times and high yields. google.com This solid-state approach could potentially be adapted for the synthesis of this compound by using the appropriate starting materials.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities. mdpi.comnih.gov The synthesis of 2-(piperazinyl)benzonitriles via nucleophilic aromatic substitution is particularly amenable to microwave heating. The use of microwave irradiation can accelerate the rate of the SNAr reaction, allowing for the rapid synthesis of the target compound. organic-chemistry.org This technology aligns with the principles of green chemistry by improving energy efficiency.

Continuous Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.gov The nucleophilic aromatic substitution reaction to form the core of this compound can be efficiently performed in a continuous flow reactor. vapourtec.comresearchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivity. The enclosed nature of flow reactors also minimizes exposure to potentially hazardous reagents and solvents.

The following table highlights a comparison of these advanced synthetic methodologies:

| Methodology | Key Advantages | Relevance to this compound Synthesis |

| Solvent-Free Solid-Phase Synthesis | Reduced environmental impact, simplified work-up, potentially shorter reaction times. | Demonstrated for a structurally similar compound, suggesting feasibility. google.com |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, improved energy efficiency. | Applicable to the core SNAr reaction for forming the piperazinylbenzonitrile scaffold. organic-chemistry.org |

| Continuous Flow Chemistry | Enhanced safety, precise process control, improved scalability, potential for higher yields and selectivity. | Suitable for optimizing the key SNAr step in the synthesis. nih.govvapourtec.comresearchgate.net |

By embracing these modern synthetic strategies, the production of this compound and its derivatives can be made more efficient, safer, and more environmentally friendly, meeting the growing demands for sustainable practices in the chemical industry.

Preclinical Investigations into the Pharmacological Profiles of 4 Methyl 2 1 Piperazinyl Benzonitrile Analogues

Receptor Binding and Modulation Studies

The interaction of 4-methyl-2-(1-piperazinyl)benzonitrile analogues with various receptor systems has been a major focus of pharmacological research. The inherent versatility of the arylpiperazine scaffold allows for its modification to achieve selective binding and functional activity at numerous G-protein coupled receptors (GPCRs) and other receptor types.

Serotonin (B10506) Receptor System Interactions

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical modulator of central nervous system functions, and its receptors are prominent targets for therapeutic development. nih.gov Analogues incorporating the arylpiperazine moiety have shown significant affinity and activity at various 5-HT receptor subtypes, particularly the 5-HT1A receptor. nih.gov

Research into series of 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones has led to the identification of potent antagonists for 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov Furthermore, compounds such as 2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione (MMP) have been identified as potent 5-HT1A receptor agonists. nih.gov The affinity of these compounds is often in the low nanomolar range, indicating a strong interaction with the receptor. For instance, MMP exhibits a high affinity for the 5-HT1A receptor with a Ki value of 0.15 nM. nih.gov Similarly, vilazodone, which contains a piperazinyl-benzofuran structure, shows high affinity for the 5-HT1A receptor with an IC50 of 0.5 nM. The introduction of methyl groups onto the alkyl chain connecting the heteroaryl and N-arylpiperazine portions of molecules can influence affinity, with some modifications decreasing affinity for the 5-HT1A receptor. lookchem.com

| Compound Class/Name | Receptor Subtype | Binding Affinity (Ki/IC50) | Functional Activity |

| 2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione (MMP) | 5-HT1A | Ki = 0.15 nM nih.gov | Agonist nih.gov |

| Vilazodone | 5-HT1A | IC50 = 0.5 nM | Partial Agonist |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | Ki = 1.2 nM mdpi.com | Ligand |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A | Ki = 21.3 nM mdpi.com | Ligand |

Histamine (B1213489) Receptor Subtype Ligand Activities (e.g., H1, H3, H4)

Analogues have also been investigated for their activity at histamine receptors, which are implicated in inflammatory and neurological processes. While many first-generation antihistamines possess a piperazine (B1678402) core, research has extended to understanding interactions with other histamine receptor subtypes like H3 and H4.

Studies on the human H4 receptor have shown that many imidazole-based H3 receptor ligands and H2 receptor agonists exhibit affinity in the micromolar to nanomolar range. nih.gov For example, the selective H4 receptor antagonist JNJ 7777120, which is 1-[(5-chloro-1H-indol-2-yl)-carbonyl]-4-methylpiperazine, demonstrates the utility of the 4-methylpiperazine scaffold for H4 receptor antagonism. nih.gov Research into 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives has also identified novel antagonists for both H3 and H4 receptors. researchgate.net Furthermore, certain purine (B94841) derivatives incorporating a bipiperidine fragment have demonstrated high affinity for the H3 receptor, with Ki values in the low nanomolar range, confirming that piperazine-like structures are key for H3R affinity. nih.gov

| Compound/Class | Receptor Subtype | Binding Affinity (Ki) | Functional Activity |

| JNJ 7777120 | H4 | pA2 = 7.8 nih.gov | Antagonist nih.gov |

| Purine Derivative 3d | H3 | 2.91 nM nih.gov | Ligand nih.gov |

| Purine Derivative 3h | H3 | 5.51 nM nih.gov | Ligand nih.gov |

| Bilastine | H1 | 1.92 nM mdpi.com | Ligand mdpi.com |

Chemokine Receptor (e.g., CCR5) Antagonism Research

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic HIV-1 strains into host cells, making it a key target for antiviral drug development. researchgate.net A significant body of research has focused on piperazine-based compounds as CCR5 antagonists.

Truncation of a piperidino-2(S)-methyl piperazine lead structure resulted in compounds with improved selectivity for CCR5. nih.gov Further optimization led to the discovery of potent, orally bioavailable CCR5 antagonists such as Sch-350634 and Sch-417690/Sch-D (Vicriviroc). nih.govnih.gov These compounds act as potent inhibitors of HIV-1 entry and replication by binding to a hydrophobic pocket on the CCR5 receptor. researchgate.netnih.gov The piperazine moiety is a common feature in many reported CCR5 antagonists, often containing a basic nitrogen center that is believed to form a crucial salt-bridge interaction with the Glu283 residue of the receptor. researchgate.net

| Compound | Target | Activity (IC50) | Application |

| Sch-417690/Sch-D (Vicriviroc) | CCR5 | - | HIV-1 Entry Inhibitor nih.gov |

| Sch-350634 | CCR5 | - | HIV-1 Entry Inhibitor nih.gov |

| 1,3-diamine compound 69 | CCR5 | 6.29 µM researchgate.net | Antagonist researchgate.net |

Androgen Receptor Ligand Binding and Functional Studies

The androgen receptor (AR) is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer. nih.gov While many AR inhibitors target the ligand-binding domain (LBD), research has explored novel scaffolds, including those with piperazine moieties, to develop new anti-androgens. nih.govebi.ac.uk

Studies have explored tethering nonsteroidal anti-androgens to other molecules via linkers that include N,N'-disubstituted-piperazine derivatives. ebi.ac.uk The binding affinity of these conjugates for the human androgen receptor is a critical parameter. In one study, the relative binding affinity of a piperazine-containing conjugate was measured to be less than 1% of the parent anti-androgen nilutamide (B1683758), indicating that the bulky substitution on the piperazine was detrimental to binding in that specific chemical series. ebi.ac.uk Other research has focused on identifying compounds that bind to allosteric sites on the AR surface, such as the Activation Function 2 (AF-2) or a newly identified cleft termed Binding Function 3 (BF-3), to inhibit coactivator binding and receptor function. nih.gov

| Compound Class | Target Site | Relative Binding Affinity | Functional Effect |

| Piperazine-tethered Cyanonilutamide derivative | Ligand Binding Domain | <1% of nilutamide ebi.ac.uk | Competitive Binding ebi.ac.uk |

| Nonsteroidal anti-inflammatory drugs | Binding Function 3 (BF-3) | IC50 ≈ 50 μM nih.gov | Inhibition of AF-2 activity nih.gov |

Dopamine (B1211576) Receptor System Engagement

The dopaminergic system is implicated in motor control, motivation, and various neuropsychiatric disorders. Dopamine receptors, particularly the D2-like family (D2, D3, D4), are important drug targets. nih.govnih.gov The arylpiperazine scaffold is a well-established pharmacophore for dopamine receptor ligands.

Numerous studies have demonstrated that analogues containing an arylpiperazine moiety exhibit high affinity for dopamine receptors. For example, 1-(2-Heteroarylalkyl)-4-phenylpiperazines have been shown to bind with high affinity to the D2 receptor, with Kd values in the low nanomolar range. lookchem.com Specifically, introducing a methyl group at the β-position of the alkyl chain connecting the heteroaryl and piperazine rings can increase D2 receptor affinity. lookchem.com Compounds like (±)5-[1-methyl-2-(4-phenylpiperazin-1-yl)-ethyl]-1,3-dihydrobenzoimidazol-2-thione have shown a Kd of 5.3 nM for the D2 receptor. lookchem.com Other research has focused on developing selective D3 and D4 receptor antagonists, with certain N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides and benzyloxypiperidine scaffolds showing high selectivity and affinity for these subtypes. nih.govresearchgate.net

| Compound Class/Name | Receptor Subtype | Binding Affinity (Kd/Ki) |

| (±)5-[1-methyl-2-(4-phenylpiperazin-1-yl)-ethyl]-1,3-dihydrobenzoimidazol-2-thione (13b) | D2 | Kd = 5.3 nM lookchem.com |

| (±)6-[1-methyl-2-(4-phenylpiperazin-1-yl)-ethyl]-1,4-dihydroquinoxaline-2,3-dione (10b) | D2 | Kd = 6.0 nM lookchem.com |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (38) | D3 | Ki = 0.5 nM researchgate.net |

Enzymatic Activity Modulation and Inhibition

Beyond receptor interactions, preclinical studies have evaluated the potential of this compound analogues to modulate the activity of various enzymes. This includes enzymes involved in neurotransmitter metabolism and glucose homeostasis.

One area of investigation is the inhibition of monoamine oxidases (MAO), particularly MAO-B, which is a target for the treatment of neurodegenerative diseases. nih.gov A series of N-methyl-piperazine chalcones were identified as dual inhibitors of MAO-B and acetylcholinesterase (AChE). nih.gov For instance, the 3-trifluoromethyl-4-fluorinated derivative (compound 2k) showed potent and selective inhibition against MAO-B with an IC50 of 0.71 μM. nih.gov

In a different therapeutic area, derivatives of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile have been synthesized and evaluated as inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). brieflands.comnih.gov DPP-4 inhibitors are a class of oral antidiabetic agents. These benzonitrile (B105546) derivatives exhibited good inhibitory activity against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM. brieflands.comnih.gov

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) |

| N-methyl-piperazine chalcone (B49325) (2k) | MAO-B | 0.71 µM nih.gov |

| N-methyl-piperazine chalcone (2n) | MAO-B | 1.11 µM nih.gov |

| N-methyl-piperazine chalcone (2o) | MAO-B | 1.19 µM nih.gov |

| 2-({2-[(morpholin-4-yl)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile (5d) | DPP-4 | 1.4621 µM brieflands.comnih.gov |

Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Research

Research into the antidiabetic potential of compounds structurally related to this compound has focused on the inhibition of dipeptidyl peptidase-4 (DPP-4). A series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and evaluated for their in vitro DPP-4 inhibitory activity. nih.govnih.govnih.gov

| Compound | Dialkylamino Group | IC50 (µM) |

|---|---|---|

| 5a | Dimethylamino | 4.3215 |

| 5b | Diethylamino | 6.7805 |

| 5c | Dipropylamino | 5.1123 |

| 5d | Morpholino | 1.4621 |

| 5e | Piperidino | 2.5432 |

| 5f | Pyrrolidino | 3.9876 |

| Sitagliptin (Reference) | 0.0236 |

Investigations into Protein Prenylation Enzyme Inhibition (FPTase, GGPTase-I)

The potential for this compound analogues to inhibit protein prenylation has been an area of scientific inquiry. This process, which involves the attachment of isoprenoid groups to proteins, is catalyzed by enzymes such as farnesyl:protein transferase (FPTase) and geranylgeranyl:protein transferase type I (GGPTase-I). The inhibition of these enzymes is a target for anticancer therapies.

While direct studies on benzonitrile derivatives are limited, research on N-arylpiperazinone compounds has demonstrated their potential as inhibitors of farnesyltransferase. This suggests that the piperazine moiety, a key structural feature of the title compound, could play a role in the inhibition of FPTase. Further research is needed to specifically evaluate the activity of this compound analogues against FPTase.

Similarly, the investigation into GGPTase-I inhibition by these specific analogues is still in early stages. GGTase-I inhibitors have therapeutic potential for a variety of diseases, and the development of novel scaffolds is an active area of research. nih.govnih.gov Future studies will be necessary to determine if the benzonitrile and piperazine structural components can be optimized to create effective GGPTase-I inhibitors.

Hepatitis C Virus (HCV) NS3 Protease Inhibition Studies

The non-structural protein 3 (NS3) protease of the Hepatitis C virus is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. mcgill.ca Research has explored the potential of various heterocyclic compounds as NS3 protease inhibitors.

Studies on piperazine-derived small molecules have indicated their potential as inhibitors of Flaviviridae NS3 proteases, including that of HCV. Molecular docking studies have suggested that these compounds can bind to the active site of the HCV NS3/4A protease. unisi.it Furthermore, research on a series of benzo[g]quinazolines and their quinazoline (B50416) analogues, which share some structural similarities with the broader class of compounds, revealed inhibitory activity against the NS3/4A enzyme, with IC50 values ranging from 6.41 ± 0.12 to 78.80 ± 1.70 μM. rsc.org While these findings are promising, direct studies on the HCV NS3 protease inhibitory activity of this compound analogues are needed to confirm their potential in this area.

Cholinesterase (AChE, BChE) Inhibition Assays

Analogues of this compound have been investigated for their ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

A series of α,β-unsaturated carbonyl-based piperidinone derivatives, which are structurally related to the piperazine scaffold, were synthesized and evaluated for their cholinesterase inhibitory activities. nih.gov The compounds were found to inhibit both AChE and BuChE to varying degrees. nih.gov Generally, the synthesized derivatives showed greater potency against AChE than BuChE. nih.gov

Among the tested compounds, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (compound 1d) was the most potent inhibitor of AChE, with an IC50 value of 12.55 µM. nih.gov The most effective inhibitor of BuChE was 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (compound 1g), which displayed an IC50 value of 17.28 µM and also acted as a dual inhibitor, with an AChE IC50 of 18.04 µM. nih.gov

| Compound | Substituent | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|---|

| 1a | -H | 20.15 | 35.42 |

| 1b | -CH3 | 19.87 | 31.18 |

| 1c | -OCH3 | 23.75 | 40.25 |

| 1d | -NO2 | 12.55 | 28.91 |

| 1e | -CN | 15.63 | 25.88 |

| 1f | -F | 21.04 | 38.15 |

| 1g | -Cl | 18.04 | 17.28 |

| 1h | -Br | 16.92 | 22.43 |

Investigations into Antiviral Activities

Hepatitis C Virus (HCV) Entry Inhibitor Development

A significant area of research for this compound analogues has been in the development of antiviral agents, particularly for Hepatitis C Virus (HCV). Studies have identified a new scaffold, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile, with potent anti-HCV activity. nih.gov

Initial screening identified 4-(piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile as a modest HCV inhibitor. nih.gov Subsequent chemical optimization led to the discovery of a highly effective HCV inhibitor, designated as compound 35 (L0909), with an EC50 of 0.022 μM and a selectivity index greater than 600. nih.gov Biological studies revealed that this compound inhibits HCV replication by targeting the virus entry stage. nih.gov

Further exploration of the structure-activity relationship led to the development of a new series of derivatives, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile. nih.gov Several of these new compounds demonstrated even higher in vitro anti-HCV activity, with potencies in the low nanomolar range. nih.gov The mechanism of action for these highly potent derivatives was also confirmed to be the inhibition of the virus entry stage, with evidence suggesting that they may target the HCV E1 protein. nih.gov

| Compound | Structure | EC50 (µM) |

|---|---|---|

| L0909 | 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivative | 0.022 |

| 3d | 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivative | Low nanomolar |

| 3h | 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivative | Low nanomolar |

| 3i | 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivative | Low nanomolar |

Zika Virus (ZIKV) Replication Inhibition Mechanisms

In response to the global health threat posed by the Zika virus (ZIKV), researchers have investigated the antiviral potential of this compound analogues. A new class of 1,4-bibenzylsubstituted piperazine derivatives was designed and evaluated for their ability to protect against the cytopathic effect of ZIKV in cell-based assays.

A preliminary structure-activity relationship study identified several novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogues with significant cytopathic effect reduction against ZIKV at micromolar concentrations. One compound, designated 3p, was found to have a notable antiviral effect on both Zika RNA replication and the expression of viral proteins in a dose-dependent manner at low micromolar concentrations.

Further research into N-benzoyl or phenylsulfonyl substituted 2-(piperazin-1-yl)methyl-benzonitrile (PMBN) derivatives identified a potent N-phenylsulfonyl-PMBN derivative (compound 24). Mechanistic studies confirmed that this compound exerts its antiviral effect by acting on the early entry stage of the ZIKV life cycle. This discovery has provided a new chemical scaffold for the development of ZIKV entry inhibitors.

Norovirus Replication Modulation Research

Investigations into the antiviral properties of the piperazine scaffold, a core component of this compound, have demonstrated its potential for inhibiting norovirus replication. nih.govnih.gov In a key study, a diverse array of structurally-varied piperazine derivatives was synthesized and evaluated for anti-norovirus activity using a cell-based replicon system. nih.gov This research was the first to establish that functionalized piperazine derivatives possess activity against noroviruses. nih.govnih.gov

The screening identified several compounds with low micromolar anti-norovirus activity. nih.gov The study highlighted that the antiviral efficacy was highly sensitive to the nature of substituents on the piperazine ring. nih.gov From this preliminary work, two compounds, designated 6a and 9l , were identified as promising candidates for further development. nih.gov These findings suggest that the piperazine motif serves as a viable starting point for the design and optimization of novel, potent inhibitors of norovirus infection. nih.gov

HIV-1 Entry Inhibition through Receptor Blockade

Analogues featuring the piperazine moiety have been extensively investigated as inhibitors of Human Immunodeficiency Virus type 1 (HIV-1) entry. nih.govacs.orgresearchgate.net The primary mechanism of action for these compounds is the blockade of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor that macrophage-tropic strains of HIV-1 use to enter host T-cells and macrophages. acs.orgresearchgate.net By binding to CCR5, these antagonists allosterically prevent the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell, thereby inhibiting viral entry. acs.org

The development of piperazine-based CCR5 antagonists has yielded highly potent and selective molecules. nih.govnih.gov Systematic structure-activity relationship (SAR) studies have shown that elements like the 2(S)-methyl piperazine group are crucial for high CCR5 affinity. researchgate.net Optimization of early lead compounds led to the discovery of prototypical antagonists such as Sch-350634 , which demonstrated potent inhibition of HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs). nih.gov Further refinement of the chemical structure, focusing on the nature and size of benzylic substituents, resulted in compounds like Sch-417690/Sch-D , a highly potent and selective CCR5 antagonist that advanced into clinical trials. nih.gov

| Compound Name | Mechanism of Action | Key Finding | Reference |

|---|---|---|---|

| Sch-350634 | CCR5 Antagonist | Potent inhibitor of HIV-1 entry and replication in PBMCs. nih.gov | nih.gov |

| Sch-417690/Sch-D | CCR5 Antagonist | Potent, highly selective inhibitor of HIV-1 entry; advanced to clinical trials. nih.gov | nih.gov |

| General Piperazine-based Compounds | CCR5 Antagonist | The 2(S)-methyl piperazine moiety is a key pharmacophore for CCR5 affinity. researchgate.net | researchgate.net |

Antineoplastic Biological Efficacy Studies

Inhibition of Cancer Cell Proliferation in In Vitro Models

The piperazine scaffold and its derivatives, including benzonitriles, are recurring motifs in compounds investigated for anticancer activity. nih.govnih.gov Preclinical studies have demonstrated that these analogues exhibit significant antiproliferative effects across a wide spectrum of human cancer cell lines. nih.govmdpi.com For instance, novel vindoline-piperazine conjugates showed potent growth inhibition, with one derivative exhibiting a GI50 value of 1.00 μM against the MDA-MB-468 breast cancer cell line and another showing a GI50 of 1.35 μM against the HOP-92 non-small cell lung cancer cell line. nih.gov

The mechanisms underlying this antiproliferative activity are varied. One study identified a series of novel arylamide derivatives containing a piperazine moiety as potent inhibitors of tubulin polymerization, a validated target in cancer therapy. nih.gov The representative compound from this series, MY-1121 , displayed low nanomolar IC50 values against nine different human cancer cells, with particularly strong activity against SMMC-7721 (IC50 = 89.42 nM) and HuH-7 (IC50 = 91.62 nM) liver cancer cells. nih.gov Other research on benzothiazole-piperazine derivatives found that aroyl-substituted compounds were the most active against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. bilkent.edu.tr

| Compound/Analogue Class | Target Cancer Cell Line(s) | Reported Potency (IC50/GI50) | Reference |

|---|---|---|---|

| Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate (23) | Breast (MDA-MB-468) | 1.00 μM | nih.gov |

| Vindoline-1-bis(4-fluorophenyl)methyl piperazine conjugate (25) | Non-Small Cell Lung (HOP-92) | 1.35 μM | nih.gov |

| Arylamide-piperazine derivative (MY-1121) | Liver (SMMC-7721) | 89.42 nM | nih.gov |

| Arylamide-piperazine derivative (MY-1121) | Liver (HuH-7) | 91.62 nM | nih.gov |

| Benzofuran (B130515) piperazine derivative (1.19) | Various murine and human cancer cell lines | Inhibition of cell proliferation demonstrated | nih.gov |

| Aroyl substituted benzothiazole-piperazines (1h, 1j) | Hepatocellular (HUH-7), Breast (MCF-7), Colorectal (HCT-116) | Most active derivatives in the series | bilkent.edu.tr |

Modulation of Tumor Growth in Preclinical Animal Models

The in vitro anticancer potential of piperazine-containing compounds has been translated into in vivo efficacy in several preclinical animal models. nih.gov A study evaluating substituted benzofuran piperazines identified a lead compound that demonstrated good anti-cancer efficacy in a mouse xenograft model using MDA-MB-231 breast cancer cells. nih.gov

In another investigation, a novel 1-benzhydryl-piperazine-based histone deacetylase (HDAC) inhibitor was tested in a zebrafish xenograft model with MDA-MB-231 cells. nih.gov The results revealed that the compound exhibited potent anti-tumor, anti-metastatic, and anti-angiogenic effects at low micromolar concentrations. nih.gov Similarly, a study on CDK2 degraders incorporating a piperazine linker showed that the compound demonstrated antitumor activity in mice with CCNE1-amplified HCC1569 tumors. acs.org These studies underscore the potential of piperazine analogues to modulate tumor growth in vivo, providing a strong rationale for their continued development as antineoplastic agents. nih.govnih.gov

Research into Anti-Infective Properties

Evaluation of Antibacterial Spectrum and Potency

Derivatives of the piperazine scaffold have been widely synthesized and evaluated for their antibacterial properties against a range of clinically relevant pathogens. nih.govresearchgate.netnih.gov These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Screening of various N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) revealed significant antibacterial activity. mdpi.com Specifically, compounds 4 , 6c , and 6d showed the highest activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. mdpi.com Compound 6c was also the most active against Escherichia coli (MIC = 8 μg/mL), while compounds 6d and 7b were most potent against Bacillus subtilis (MIC = 16 μg/mL). mdpi.com Another study investigating a series of thirty novel piperazine derivatives found that compound RL308 was particularly effective, with MIC values of 2 µg/mL against both Methicillin-resistant S. aureus (MRSA) and S. aureus. ijcmas.com These results highlight the versatility of the piperazine core in designing new antibacterial agents with a broad spectrum of activity.

| Compound/Analogue | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 6c | Escherichia coli | 8 | mdpi.com |

| Compound 4 | Staphylococcus aureus | 16 | mdpi.com |

| Compound 6c | Staphylococcus aureus | 16 | mdpi.com |

| Compound 6d | Staphylococcus aureus | 16 | mdpi.com |

| Compound 6d | Bacillus subtilis | 16 | mdpi.com |

| Compound 7b | Bacillus subtilis | 16 | mdpi.com |

| Compound RL308 | MRSA | 2 | ijcmas.com |

| Compound RL308 | Staphylococcus aureus | 2 | ijcmas.com |

| Compound RL327 | MRSA | 2 | ijcmas.com |

| Compound RL328 | MRSA | 2 | ijcmas.com |

Exploration of Antifungal Activities

Investigations into the analogues of this compound have revealed a promising landscape for the development of novel antifungal agents. Researchers have systematically synthesized and evaluated various derivatives, focusing on modifications of the piperazine and benzonitrile moieties to understand their structure-activity relationships (SAR) against clinically relevant fungal pathogens.

A notable area of research involves the synthesis of piperazine derivatives where the core structure is altered to include different heterocyclic systems. These studies aim to identify pharmacophores that yield significant antifungal efficacy. One such study involved the creation of substituted piperazine derivatives that were subsequently screened for activity against a panel of fungi, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netacgpubs.org The findings from this research were positive, with many of the synthesized compounds demonstrating significant antifungal properties, establishing the piperazine scaffold as a viable backbone for antifungal drug discovery. researchgate.net

Further research has explored the antifungal potential of more complex analogues, such as benzoimidazolyl-piperazinyl-phenylmethanone derivatives. orientjchem.org These compounds were specifically tested in vitro against Candida albicans, a common opportunistic fungal pathogen. The study concluded that specific structural features, such as the presence of N-1 methyl and C5 chlorine substitutions on the benzimidazole (B57391) ring, contributed to good antifungal activity. orientjchem.org This highlights the importance of substituent patterns on the aromatic portions of the molecule in influencing biological activity.

In a different approach, scientists synthesized a series of N,N′-disubstituted piperazines bearing 1,3,4-thiadiazole moieties. mdpi.com While these compounds were primarily investigated for antibacterial properties, their antifungal activity was also assessed against C. albicans and A. flavus. The results indicated that this particular class of derivatives generally exhibited weak antifungal activity, although one specific compound was noted for having considerable efficacy. mdpi.com This suggests that while the piperazine core is valuable, the nature of the linked heterocyclic system is critical in determining the antifungal potency.

Another study focused on synthesizing novel piperazine analogues that incorporated azole moieties, such as imidazole (B134444) and triazole, which are well-known pharmacophores in existing antifungal drugs. japsonline.com These congeners were evaluated for their antimicrobial effects against Candida albicans. The investigation revealed that the piperazine derivatives containing an imidazole moiety displayed superior antifungal activity compared to the analogous compounds featuring a triazole moiety. japsonline.com This finding provides crucial insight into the SAR for this class of compounds, indicating a preference for the imidazole ring system in eliciting a potent antifungal response.

The collective results from these preclinical investigations underscore the therapeutic potential of this compound analogues as antifungal agents. The data consistently show that modifications to the heterocyclic and aromatic components attached to the central piperazine ring significantly impact efficacy and spectrum of activity.

Research Findings on Antifungal Activities of Analogues

Table 1: Antifungal Activity of Various Piperazine Analogue Classes This interactive table summarizes the findings from different studies on piperazine derivatives.

| Analogue Class | Fungal Strains Tested | Summary of Findings | Reference(s) |

|---|---|---|---|

| Substituted Phenylthio-Phenyl-Piperazines | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Many synthesized compounds showed significant antifungal properties. | researchgate.net, acgpubs.org |

| Benzimidazolyl-Piperazinyl-Phenylmethanones | Candida albicans | Derivatives with N-1 methyl and C5 chlorine substitutions exhibited good activity. | orientjchem.org |

| Piperazines with N,N′-Bis(1,3,4-thiadiazole) | Candida albicans, Aspergillus flavus | Generally weak antifungal activity was observed, with one compound showing notable efficacy. | mdpi.com |

| Azole (Imidazole/Triazole) Piperazine Congeners | Candida albicans | Imidazole-containing derivatives were more potent than triazole-containing derivatives. | japsonline.com |

Molecular Mechanisms of Action and Target Engagement of 4 Methyl 2 1 Piperazinyl Benzonitrile and Its Derivatives

Elucidation of Specific Molecular Targets and Binding Sites

Research specifically identifying and elucidating the molecular targets and binding sites of 4-methyl-2-(1-piperazinyl)Benzonitrile is not available in the current body of scientific literature. While the broader class of piperazine-containing compounds is known to interact with a wide range of biological targets, the specific proteins or nucleic acids that bind to this particular benzonitrile (B105546) derivative have not been publicly characterized.

Similarly, detailed studies on the binding sites, including the specific amino acid residues or nucleotide sequences involved in the interaction, remain to be published. The elucidation of such targets is a critical step in understanding the compound's pharmacological profile, but this information is not yet established for this compound.

Biophysical Characterization of Protein-Ligand Interactions

There are no available studies that provide a biophysical characterization of the interaction between this compound and any specific protein target. Techniques such as Surface Plasmon Resonance (SPR), which measures binding kinetics and affinity in real-time, or the Cellular Thermal Shift Assay (CETSA), which confirms target engagement within a cellular environment, have not been reported in the context of this compound.

Consequently, key biophysical data, which would be presented in the table below, remains undetermined.

| Biophysical Parameter | Value | Method | Target Protein |

|---|---|---|---|

| Association Rate Constant (ka) | Data not available | e.g., SPR | Data not available |

| Dissociation Rate Constant (kd) | Data not available | e.g., SPR | Data not available |

| Dissociation Constant (KD) | Data not available | e.g., SPR | Data not available |

| Thermal Shift (ΔTm) | Data not available | e.g., CETSA | Data not available |

Disruption of Intracellular Signaling Pathways

Information regarding the effects of this compound on intracellular signaling pathways, such as prenylation pathways, is currently unavailable. Studies detailing how this compound might modulate or disrupt specific signaling cascades, which are crucial for understanding its cellular effects, have not been published. Therefore, it is not possible to describe its impact on cellular functions that are regulated by these pathways.

Cellular and Subcellular Localization Studies Related to Activity

There is a lack of published research on the cellular and subcellular localization of this compound. Understanding where a compound accumulates within a cell (e.g., nucleus, mitochondria, cytoplasm) is essential for correlating its location with its biological activity. However, studies using techniques such as fluorescence microscopy with tagged compounds or cell fractionation and subsequent analysis to determine the distribution of this specific molecule have not been reported.

Structure Activity Relationship Sar and Ligand Design Principles for 4 Methyl 2 1 Piperazinyl Benzonitrile Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a critical tool in predicting the biological activity of novel compounds based on their physicochemical properties. For aryl alkanol piperazine (B1678402) derivatives, 2D-QSAR models have successfully identified key descriptors that influence their activity. nih.gov For instance, descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 have been shown to be principal influencers of 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov In contrast, properties like HOMO, PMI-mag, S_sssN, and Shadow-XZ are more critical for noradrenaline (NA) reuptake inhibition activity. nih.gov

These models are developed using techniques like genetic function approximation (GFA) and can achieve high statistical significance, with correlation coefficients (r²) often exceeding 0.924. nih.gov By correlating structural properties with biological responses, such as receptor binding affinity or enzyme inhibition, QSAR provides a predictive framework for the efficacy of analogues of 4-methyl-2-(1-piperazinyl)Benzonitrile. nih.govfrontiersin.org This allows researchers to prioritize the synthesis of compounds with a higher probability of success, thereby optimizing the drug discovery process. nih.govherts.ac.uk The insights gained from these models help in understanding the mechanisms behind the biological response and in designing compounds with improved therapeutic profiles. nih.gov

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, has a profound impact on its biological activity. nih.govbiomedgrid.com For 2-substituted piperazines, conformational analysis has revealed a preference for the axial conformation, a preference that can be further stabilized by intramolecular hydrogen bonds in certain derivatives. nih.gov This specific spatial orientation can be crucial for binding to a biological target, as it positions key pharmacophoric features, such as basic and pyridyl nitrogens, in an optimal arrangement for receptor interaction. nih.gov

Stereochemistry is a pivotal factor in drug action, influencing not only target binding but also metabolism and distribution. nih.gov Different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. biomedgrid.combiomedgrid.comresearchgate.net For example, the S-isomer of methyldopa (B1676449) is responsible for its antihypertensive effect, while the R-isomer of penicillamine (B1679230) is highly toxic with no therapeutic benefit. biomedgrid.combiomedgrid.com Similarly, for certain piperazine analogues targeting dopamine (B1211576) receptors, the enantiomers can display significant differences in binding affinity. For instance, the (-)-enantiomer of one potent compound showed much higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov This highlights the necessity of considering stereochemistry in the design of this compound analogues to ensure optimal biological activity and minimize potential adverse effects. nih.govresearchgate.net

Exploration of Substituent Effects on Receptor/Enzyme Selectivity

The nature and position of substituents on the this compound scaffold are critical determinants of its binding affinity and selectivity for various receptors and enzymes. nih.gov Structure-activity relationship (SAR) studies on related arylpiperazine derivatives have provided valuable insights into these effects. nih.gov

Modifications to the arylpiperazine moiety can modulate selectivity between dopamine and serotonin (B10506) receptors. For example, in one series of 1-aryl-4-(phenylarylmethyl)piperazines, minor structural changes led to compounds with varying degrees of antagonism or agonism at dopamine D2 and serotonin 5-HT1A receptors. nih.gov The position and physicochemical characteristics of substituents on the phenyl ring of 4-phenylpiperidines and -piperazines have been shown to be critical for their effects on the dopaminergic system. nih.gov

Furthermore, N-substitution on the piperazine ring can accommodate various heterocyclic groups, such as substituted indole (B1671886) rings, which can maintain high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. nih.gov The linker connecting the piperazine to other moieties also plays a role; linkers such as an amide or a methylene (B1212753) group can be well-tolerated. nih.gov These findings demonstrate that systematic exploration of substituents on both the benzonitrile (B105546) and piperazine rings is a key strategy for fine-tuning the pharmacological profile of this compound analogues to achieve desired selectivity. nih.govacs.org

Table 1: Impact of N-Piperazinyl Heterocyclic Substitution on Dopamine Receptor Affinity

| Compound | Heterocyclic Moiety | Linker | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |

| (-)-10e | 5-Methoxy-1H-indole-2-carboxamide | Amide | 47.5 | 0.57 | 83.3 |

| (+)-10e | 5-Methoxy-1H-indole-2-carboxamide | Amide | 113 | 3.73 | 30.3 |

| 10g | 1H-Indazole-3-carboxamide | Amide | 29.3 | 0.81 | 36.2 |

| 10i | Benzo[b]thiophene-2-carboxamide | Amide | 34.1 | 0.99 | 34.4 |

This table is generated based on data for analogous compounds and illustrates the principle of substituent effects. Data sourced from reference nih.gov.

De Novo Design Strategies for Novel this compound Scaffolds

De novo design strategies aim to create entirely new molecular scaffolds that possess desired biological activities. These approaches often involve molecular hybridization, which combines pharmacophoric elements from different bioactive molecules to generate a new hybrid with potentially improved properties. nih.gov For the this compound scaffold, this could involve replacing or modifying the core rings to explore new chemical space.

One successful strategy is "scaffold hopping," where a core molecular structure is replaced with a structurally different one that maintains a similar 3D arrangement of key interaction points. This has been used to develop novel inhibitors of enzymes like LSD1 from a 4-(pyrrolidin-3-yl)benzonitrile (B2813882) series, demonstrating that new, potent, and structurally diverse compounds can be generated from an existing pharmacophore. nih.gov The piperazine ring itself is a versatile scaffold that can be readily modified to alter pharmacological activity. researchgate.net By applying these principles, novel scaffolds can be designed that retain the essential binding features of this compound while offering improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov

Pharmacophore Mapping and Ligand Efficiency Optimization

Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. stmjournals.com For analogues of this compound, a typical pharmacophore might include a hydrogen bond acceptor (the nitrile group), a basic nitrogen (in the piperazine ring), and aromatic/hydrophobic regions. chemrxiv.org Computational models of receptor binding sites, such as those for dopamine and serotonin receptors, show that the piperazine moiety often forms a crucial charge-assisted hydrogen bond with a conserved aspartate residue in the receptor's transmembrane domain. mdpi.com

Once a pharmacophore is defined, ligand efficiency (LE) metrics are used to optimize the binding affinity of a compound relative to its size. nih.gov LE is calculated by normalizing the binding affinity (e.g., pKi or pIC50) by the number of non-hydrogen atoms. core.ac.uknih.gov This helps in identifying smaller, more efficient fragments or lead compounds. core.ac.uk During lead optimization, other metrics like lipophilic ligand efficiency (LLE), which balances potency against lipophilicity, are also crucial. chemrxiv.orgcore.ac.uk Optimizing these efficiency indices guides the modification of the this compound scaffold to enhance potency while maintaining drug-like physicochemical properties, thereby increasing the likelihood of developing a successful drug candidate. core.ac.uknih.gov

Table 2: Key Ligand Efficiency Metrics

| Metric | Formula | Purpose |

| Ligand Efficiency (LE) | (1.37 x pActivity) / Heavy Atom Count | Normalizes binding affinity for molecular size. nih.gov |

| Lipophilic Ligand Efficiency (LLE) | pActivity - LogP | Balances potency against lipophilicity. core.ac.uknih.gov |

| Binding Efficiency Index (BEI) | (pActivity x 1000) / Molecular Weight | Scales affinity by molecular weight. nih.gov |

| Fit Quality (FQ) | (pActivity / Heavy Atoms) / [f(Heavy Atoms)] | A size-adjusted measure of binding efficiency. nih.gov |

Computational Chemistry and Advanced Cheminformatics Applications in Research on 4 Methyl 2 1 Piperazinyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets. Density Functional Theory (DFT) is a powerful method used to determine the electronic structure of molecules. For 4-methyl-2-(1-piperazinyl)benzonitrile, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state.

From this optimized structure, a Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be conducted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability; a smaller gap suggests higher reactivity. itu.edu.trdergipark.org.tr

These primary energy values allow for the calculation of various global reactivity descriptors, which predict the molecule's behavior in chemical reactions. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. jddtonline.info

Table 1: Representative Quantum Chemical Parameters Calculated for this compound Note: These values are illustrative, based on typical ranges for similar organic molecules, as specific experimental or calculated data for this compound is not publicly available.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating capacity |

| LUMO Energy | ELUMO | - | Electron-accepting capacity |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1 / (2η) | Measure of chemical reactivity |

| Electrophilicity Index | ω | μ² / (2η) | Propensity to accept electrons |

| Chemical Potential | μ | -(IP + EA) / 2 | Electron escaping tendency |

Molecular Docking and Scoring Function Validation for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. connectjournals.comnih.gov This method is crucial for hypothesis-driven drug discovery, suggesting how this compound might interact with a particular receptor, enzyme, or other biomolecular targets. The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to sample various binding poses.

A key part of this process is the use of a scoring function, which estimates the binding affinity for each pose. Numerous scoring functions exist, and their accuracy can be target-dependent. Therefore, a critical step is the validation of the chosen scoring function. This is typically achieved by performing a retrospective docking study where the software is tasked with redocking a known co-crystallized ligand into its binding site. A successful validation is often marked by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose.

For this compound, a docking study would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with amino acid residues in the target's active site. nih.govunar.ac.id

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target Note: The data presented is hypothetical to demonstrate typical docking analysis outputs.

| Docking Program/Score | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Glide XP | -8.5 | ASP 145 | Hydrogen Bond (piperazine N-H) |

| LYS 33 | Hydrogen Bond (benzonitrile N) | ||

| PHE 144 | Pi-Pi Stacking (benzene ring) | ||

| LEU 83, VAL 25 | Hydrophobic Interactions (methyl group) | ||

| AutoDock Vina | -7.9 | ASP 145 | Hydrogen Bond (piperazine N-H) |

| PHE 144 | Pi-Pi Stacking (benzene ring) | ||

| ILE 10, ALA 31 | Hydrophobic Interactions |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both molecules. researchgate.netnih.gov An MD simulation would be performed on the most promising docked pose of this compound to assess the stability of the interaction.

The simulation tracks the movements of every atom in the system over a period typically ranging from nanoseconds to microseconds. researchgate.net Analysis of the simulation trajectory provides insights into the stability and dynamics of the complex. Key metrics analyzed include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD plot over time suggests the complex has reached equilibrium and the ligand remains stably bound. nih.gov

Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in the binding site could suggest induced fit or instability, while low values imply stable interactions.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions identified in docking.

Table 3: Key Metrics from a Hypothetical MD Simulation of a this compound-Protein Complex Note: This table illustrates the type of data generated from an MD simulation to assess complex stability.

| Metric | Description | Indication of Stability |

| Ligand RMSD | Conformational stability of the ligand within the binding pocket. | Low and stable values (e.g., < 2 Å) after an initial equilibration period. |

| Protein Backbone RMSD | Overall structural stability of the protein during the simulation. | Plateauing of the RMSD value, indicating the system has reached equilibrium. |

| Residue RMSF | Flexibility of individual amino acid residues in the protein. | Low fluctuations for residues in the binding site, indicating stable contacts with the ligand. |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>50%) for key hydrogen bonds suggests they are critical for stable binding. |

Virtual Screening and Library Design Utilizing this compound Substructures

The this compound scaffold can serve as a starting point for discovering novel and more potent bioactive compounds through virtual screening and library design. biorxiv.org The piperazine (B1678402) moiety, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its common presence in successful drugs and its versatile chemical handles for modification. researchgate.netnih.gov

In a virtual screening campaign, large chemical databases (containing millions to billions of compounds) are computationally screened against a specific biological target to identify molecules that are predicted to bind favorably. nih.govnih.gov The this compound structure could be used as a query for similarity-based screening to find commercially available analogs.

Alternatively, the scaffold can be used for combinatorial library design. mdpi.com In this approach, the core structure is systematically decorated with various chemical groups (R-groups) at specific attachment points to generate a large, focused library of virtual compounds. This library can then be docked into the target's active site to explore structure-activity relationships (SAR) and identify derivatives with potentially improved affinity and selectivity.

Table 4: Example of a Combinatorial Library Design Based on the this compound Scaffold Note: This table illustrates how a virtual library could be generated for screening.

| Scaffold | R1 Attachment Point | R1 Substituents | R2 Attachment Point | R2 Substituents |

| 2-(1-piperazinyl)Benzonitrile | Methyl group position (C4) | -H, -F, -Cl, -OCH₃ | Piperazine N4 | -H, -CH₃, -C₂H₅, -CH₂Ph |

Advanced Analytical Characterization Techniques for Research on 4 Methyl 2 1 Piperazinyl Benzonitrile

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are fundamental to molecular characterization, providing detailed insights into the atomic and molecular structure. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-methyl-2-(1-piperazinyl)Benzonitrile, both ¹H NMR and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR spectroscopy would reveal the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. Based on the structure, a set of predictable signals would be observed. The aromatic region would display signals for the three protons on the benzonitrile (B105546) ring. The piperazine (B1678402) ring would show two distinct signals for its methylene (B1212753) (-CH₂) groups, likely appearing as broad singlets or multiplets due to conformational dynamics, a phenomenon often observed in piperazine derivatives. researchgate.netbeilstein-journals.orgnih.gov A sharp singlet would correspond to the methyl (-CH₃) group protons.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Key signals would include the quaternary carbon of the nitrile group (C≡N), several distinct signals for the aromatic carbons (including the two carbons directly attached to the piperazine and methyl groups), signals for the piperazine ring carbons, and a signal for the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description of Signal |

|---|---|---|

| ¹H | ~7.0-7.5 | Aromatic Protons (3H, complex multiplet) |

| ¹H | ~3.0-3.3 | Piperazine Protons (4H, multiplet, N-CH₂) |

| ¹H | ~2.8-3.1 | Piperazine Protons (4H, multiplet, N-CH₂) |

| ¹H | ~2.3 | Methyl Protons (3H, singlet) |

| ¹³C | ~118 | Nitrile Carbon (C≡N) |

| ¹³C | ~115-155 | Aromatic Carbons (6C) |

| ¹³C | ~50-55 | Piperazine Carbons (2C, adjacent to aromatic ring) |

| ¹³C | ~45-50 | Piperazine Carbons (2C) |

| ¹³C | ~20 | Methyl Carbon (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A sharp, strong band around 2220-2230 cm⁻¹ is the hallmark of a nitrile (C≡N) stretching vibration. aip.org Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and piperazine groups would be observed just below 3000 cm⁻¹. vscht.cz The spectrum would also show characteristic bands for aromatic C=C stretching in the 1600-1450 cm⁻¹ region and C-N stretching vibrations from the piperazine moiety. nih.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (Piperazine, Methyl) |

| ~2225 | C≡N Stretch | Nitrile |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250-1150 | C-N Stretch | Aryl-N (Piperazine) |

Mass Spectrometry (MS)